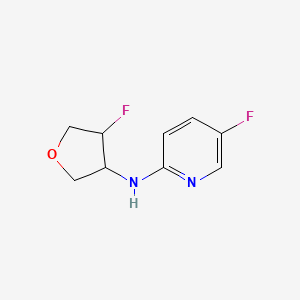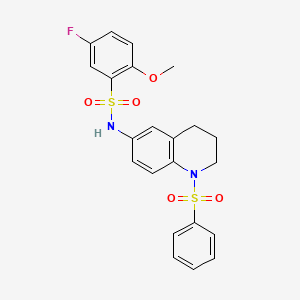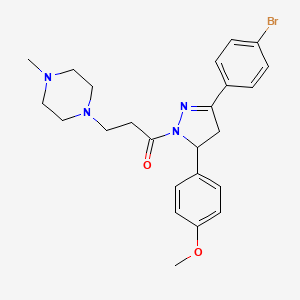
1-(3H-Benzimidazol-5-yl)-N-methylmethanamine;dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3H-Benzimidazol-5-yl)-N-methylmethanamine;dihydrochloride is a chemical compound that belongs to the benzimidazole family Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry
准备方法
The synthesis of 1-(3H-Benzimidazol-5-yl)-N-methylmethanamine;dihydrochloride typically involves the following steps:
Formation of Benzimidazole Core: The benzimidazole core is synthesized by condensing o-phenylenediamine with formic acid or its derivatives under acidic conditions.
N-Methylation: The benzimidazole core is then methylated using methyl iodide or dimethyl sulfate in the presence of a base such as potassium carbonate.
Amination: The methylated benzimidazole is reacted with formaldehyde and a secondary amine to introduce the N-methylmethanamine group.
Formation of Dihydrochloride Salt: The final step involves the conversion of the free base to its dihydrochloride salt by treatment with hydrochloric acid.
Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of continuous flow reactors and advanced purification techniques.
化学反应分析
1-(3H-Benzimidazol-5-yl)-N-methylmethanamine;dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of benzimidazole N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced benzimidazole derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the N-methylmethanamine group can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and the presence of catalysts. Major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
1-(3H-Benzimidazol-5-yl)-N-methylmethanamine;dihydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex benzimidazole derivatives with potential pharmaceutical applications.
Biology: The compound is studied for its interactions with biological macromolecules, including proteins and nucleic acids, making it useful in drug discovery and development.
Medicine: It has potential therapeutic applications, including antiviral, anticancer, and antimicrobial activities.
Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.
作用机制
The mechanism of action of 1-(3H-Benzimidazol-5-yl)-N-methylmethanamine;dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and catalysis. The pathways involved in its mechanism of action depend on the specific biological context and target molecules.
相似化合物的比较
1-(3H-Benzimidazol-5-yl)-N-methylmethanamine;dihydrochloride can be compared with other benzimidazole derivatives, such as:
Benzimidazole: The parent compound with a simpler structure and a wide range of biological activities.
N-Methylbenzimidazole: A methylated derivative with enhanced lipophilicity and potential for improved bioavailability.
Benzimidazole N-oxides: Oxidized derivatives with distinct chemical and biological properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical reactivity and biological activity compared to other benzimidazole derivatives.
属性
IUPAC Name |
1-(3H-benzimidazol-5-yl)-N-methylmethanamine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3.2ClH/c1-10-5-7-2-3-8-9(4-7)12-6-11-8;;/h2-4,6,10H,5H2,1H3,(H,11,12);2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHZPRXJIKXYZPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CC2=C(C=C1)N=CN2.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13Cl2N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![4-butoxy-N-[5-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2874742.png)
![3-(4-chlorophenyl)-2-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B2874744.png)

![Bicyclo[2.2.1]heptane-1-carbaldehyde](/img/structure/B2874746.png)

![4-[5-(Methoxymethyl)-1,2,4-oxadiazol-3-yl]-1,2,5-oxadiazol-3-amine](/img/structure/B2874753.png)
![3-[(3-Methoxy-5-methylsulfonylanilino)methyl]-4-methylbenzenesulfonyl fluoride](/img/structure/B2874754.png)
![1-[(2-Chloropyridin-3-yl)sulfonyl]acetone](/img/structure/B2874755.png)
![1-(4-methylpiperidin-1-yl)-2-{[6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}ethan-1-one](/img/structure/B2874756.png)
![Methyl 3-nitro-4-{4-[2-(3-nitrophenyl)-2-oxoethyl]piperazino}benzenecarboxylate](/img/structure/B2874758.png)

![N-(5-oxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2874762.png)
![(7-{[(3-Chlorophenyl)methyl]sulfanyl}-5-(4-ethylphenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl)methanol](/img/structure/B2874763.png)
![ethyl 2-{2-[1-(4-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamido}acetate](/img/structure/B2874764.png)
